N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide is a complex ethanediamide derivative featuring a 1,3-benzodioxole moiety and a 2-phenylmorpholine substituent. Its structure combines a benzodioxolylmethyl group linked via an ethanediamide bridge to a morpholine-based carbonyl ethyl group. This compound is of interest in medicinal chemistry due to its hybrid pharmacophore design, which may confer dual activity targeting neurological or inflammatory pathways.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c26-20(25-8-9-29-19(13-25)16-4-2-1-3-5-16)12-24-22(28)21(27)23-11-15-6-7-17-18(10-15)31-14-30-17/h1-7,10,19H,8-9,11-14H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHHKHRMLSGZNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting piperonal with appropriate reagents under controlled conditions.
Introduction of the phenylmorpholino group: This step involves the reaction of morpholine with a phenyl group, often using a palladium-catalyzed coupling reaction.
Coupling of the two moieties: The final step involves the coupling of the benzo[d][1,3]dioxole moiety with the phenylmorpholino group through an oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as tyrosine kinases, thereby disrupting signaling pathways essential for cancer cell survival . The compound’s structure allows it to bind effectively to these targets, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural motifs with several synthesized derivatives reported in the literature:
Key Observations :
- Ethanediamide vs.
- Morpholine vs.
Pharmacological and Physicochemical Properties
While direct data for the target compound are unavailable, inferences from analogues suggest:
- Bioactivity: The benzodioxole moiety is associated with MAO inhibition or cannabinoid receptor modulation in related compounds. Morpholine/phenyl groups may enhance CNS activity .
- Solubility and Stability : The ethanediamide bridge improves aqueous solubility compared to thione-containing triazoles (e.g., [7–9]), which exhibit tautomerism and lower solubility .
- Spectral Confirmation : IR and NMR data for analogues (e.g., νC=O at 1663–1682 cm⁻¹ in hydrazinecarbothioamides ) provide benchmarks for verifying the target compound’s purity.
Q & A
Q. Table 1: Functional Group Contributions
| Motif | Role in Reactivity/Bioactivity | Example Interaction Targets |
|---|---|---|
| Benzo[d][1,3]dioxole | Aromatic stacking, metabolic resistance | Cytochrome P450 enzymes |
| Phenylmorpholine | H-bond donor/acceptor, solubility | GPCRs, kinases |
| Ethanediamide | Conformational flexibility | Protease substrates |
What synthetic routes are reported for this compound, and how do yields vary with reaction conditions?
Answer:
Two primary routes are documented:
Stepwise Amidation ():
- Step 1 : Condensation of benzo[d][1,3]dioxol-5-ylmethanol with oxalyl chloride (yield: 65–75%, DCM solvent, 0°C).
- Step 2 : Coupling with 2-phenylmorpholine-ethylamine using EDC/HOBt (yield: 50–60%, DMF, RT) .
One-Pot Tandem Reaction ():
- Simultaneous activation of carboxylic acid and amine coupling using HATU (yield: 40–50%, THF, reflux) .
Q. Table 2: Yield Optimization Strategies
| Method | Key Variables | Yield Range | Challenges |
|---|---|---|---|
| Stepwise Amidation | Low temperature, anhydrous conditions | 50–75% | Epimerization risk |
| Tandem Reaction | High-boiling solvent, excess reagent | 40–50% | Purification complexity |
Which analytical techniques are most effective for characterizing purity and structural integrity?
Answer:
- NMR Spectroscopy : Critical for confirming amide bond formation (δ 7.8–8.2 ppm for CONH) and morpholine ring integrity (δ 3.5–4.0 ppm) .
- HPLC-MS : Detects impurities <0.1% using C18 columns (ACN/water gradient) .
- X-ray Crystallography : Resolves conformational isomerism in the ethanediamide linker (e.g., syn vs. anti orientations) .
How can researchers optimize reaction conditions to mitigate byproducts during scale-up?
Answer:
- Solvent Selection : Replace DMF with MeCN to reduce dimethylamine byproducts .
- Catalyst Screening : Use DMAP instead of HOBt to suppress racemization in amide coupling .
- In-line Monitoring : Implement FTIR or ReactIR to track intermediate formation and adjust stoichiometry dynamically .
Q. Table 3: Troubleshooting Common Byproducts
| Byproduct | Source | Mitigation Strategy |
|---|---|---|
| Oxazolone | Overactivation of carboxylic acid | Reduce EDC concentration |
| Morpholine ring-opening | Acidic conditions | Maintain pH > 7.0 |
How should contradictions in reported biological activities (e.g., IC50 variability) be addressed?
Answer:
Discrepancies often arise from:
- Assay Conditions : Varying ATP concentrations in kinase assays alter IC50 values (e.g., 10 µM vs. 100 µM ATP) .
- Cell Line Variability : Metabolic differences (e.g., CYP3A4 expression in HepG2 vs. HEK293) affect compound stability .
- Validation : Use orthogonal assays (e.g., SPR for binding affinity, Western blot for target inhibition) .
What computational strategies predict binding modes and off-target effects?
Answer:
- Molecular Dynamics (MD) : Simulates ligand-receptor interactions over 100 ns to assess morpholine ring flexibility .
- Docking (AutoDock Vina) : Screens against kinase libraries to prioritize targets (e.g., PKA vs. PKC selectivity) .
- ADMET Prediction (SwissADME) : Estimates metabolic liability of the benzodioxole moiety .
What strategies are recommended for structure-activity relationship (SAR) studies?
Answer:
- Core Modifications : Replace morpholine with piperazine to assess H-bonding impact .
- Linker Variations : Test succinamide vs. ethanediamide for conformational rigidity .
- Pharmacophore Mapping : Identify critical interactions (e.g., benzodioxole’s role in CNS penetration) .
Q. Table 4: SAR Design Template
| Modification Site | Hypothesis | Assay Endpoint |
|---|---|---|
| Benzo[d][1,3]dioxole | Enhance metabolic stability | Microsomal half-life |
| Ethanediamide linker | Reduce rotational freedom | Protease resistance |
How can metabolic stability and toxicity be assessed preclinically?
Answer:
- Metabolic Stability :
- Liver Microsomes : Measure t1/2 using mouse/rat/human microsomes (CYP3A4/2D6 involvement) .
- Reactive Metabolite Screening : Trapping studies with glutathione (GSH) .
- Toxicity :
- hERG Assay : Patch-clamp for cardiac risk assessment .
- Ames Test : Bacterial reverse mutation assay for genotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
